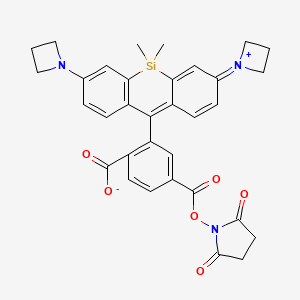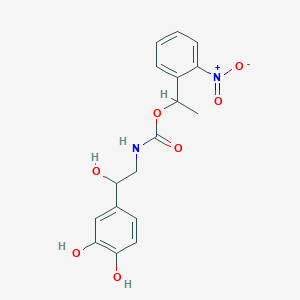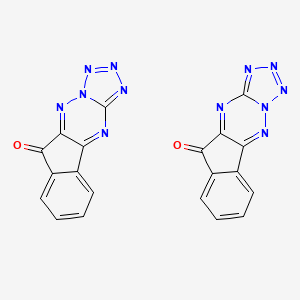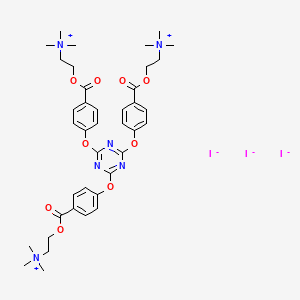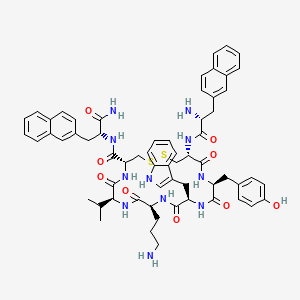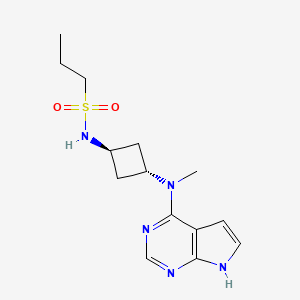
Abrocitinib
Overview
Description
Abrocitinib is an oral small-molecule inhibitor of Janus kinase 1 (JAK1), developed by Pfizer for the treatment of moderate-to-severe atopic dermatitis (eczema). It is marketed under the brand name Cibinqo. This compound was approved for medical use in the European Union in December 2021 and in the United States in January 2022 . The compound is known for its effectiveness in reducing inflammation and alleviating symptoms associated with atopic dermatitis .
Mechanism of Action
Abrocitinib, also known as this compound [USAN], PF-04965842, or Cibinqo, is a kinase inhibitor primarily used to treat moderate-to-severe atopic dermatitis in adults .
Target of Action
This compound is an oral small-molecule inhibitor of Janus kinase 1 (JAK1) . Janus kinases are intracellular enzymes involved in transduction pathways that regulate hematopoiesis and immune cell function .
Mode of Action
This compound selectively inhibits JAK1 by obstructing the adenosine triphosphate (ATP) binding site . This inhibition interrupts one of the processes that lead to inflammation . Biochemical assays demonstrate that this compound is selective for JAK1 over JAK2 (28-fold), JAK3 (>340-fold), and tyrosine kinase (TYK) 2 (43-fold), as well as the broader kinome .
Biochemical Pathways
The Janus kinase (JAK)–signal transducer and activator of transcription (STAT) signalling pathway plays a central role in the pathogenesis of a variety of autoimmune and inflammatory diseases, including atopic dermatitis . Atopic dermatitis is characterized by epidermal hyperplasia, skin barrier dysfunction, and the aberrant activation of immune cells . This compound preferentially inhibits cytokine-induced STAT phosphorylation by signalling pairs involving JAK1 .
Pharmacokinetics
This compound has a systemic clearance of 64.2 L/h, a steady-state volume of distribution of 100 L, and an extent of absorption >90% . The time to maximum plasma concentration is approximately 0.5 hours, and the absolute oral bioavailability is 60% . The pharmacologic activity of this compound is attributable to the unbound exposures of the parent molecule (~60%) as well as M1 (~10%) and M2 (~30%) in the systemic circulation .
Result of Action
Treatment with this compound is associated with a dose-related increase in B cell counts and a dose-related decrease in NK cell counts . The clinical significance of these changes is unknown . Treatment with 200 mg this compound once-daily was associated with a transient, dose-dependent decrease in platelet count .
Biochemical Analysis
Biochemical Properties
Abrocitinib interacts with the JAK-STAT signalling pathway by inhibiting JAK1 . Biochemical assays demonstrate that this compound is selective for JAK1 over JAK2 (28-fold), JAK3 (>340-fold), and tyrosine kinase (TYK) 2 (43-fold) . This selectivity allows this compound to specifically target and inhibit the biochemical reactions mediated by JAK1 .
Cellular Effects
This compound exerts its effects on various types of cells, particularly immune cells . It inhibits the JAK-STAT signalling pathway, which plays a central role in the regulation of immune cell function . By blocking this pathway, this compound can reduce the activation of immune cells, thereby alleviating the symptoms of atopic dermatitis .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of JAK1 . By binding to JAK1, this compound prevents the activation of the JAK-STAT signalling pathway . This inhibition blocks the transduction of signals that would normally lead to the activation of immune cells and the production of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
This compound has shown rapid and sustained efficacy in phase 3 trials and a consistent, manageable safety profile in long-term studies . Further understanding of the long-term efficacy and safety profile of this compound is important for its appropriate use in treating chronic atopic dermatitis .
Metabolic Pathways
This compound is eliminated primarily by metabolic clearance mechanisms, with less than 1% of the dose being excreted in urine as an unchanged parent drug . The metabolites of this compound are excreted predominantly in urine .
Transport and Distribution
Approximately 64%, 37% and 29% of circulating this compound and its active metabolites M1 and M2, respectively, are bound to plasma proteins . This compound and its active metabolites M1 and M2 bind predominantly to albumin and distribute equally between red blood cells and plasma .
Subcellular Localization
The subcellular localization of this compound is not explicitly mentioned in the search results. As a small molecule inhibitor, this compound is likely to be able to cross cell membranes and exert its effects within the cell. Its primary target, JAK1, is an intracellular enzyme, suggesting that this compound acts within the cell to inhibit this enzyme .
Preparation Methods
The preparation of abrocitinib involves several synthetic routes and reaction conditions. One method includes dissolving this compound in a solvent selected from the group consisting of C2-10 esters, C1-6 alcohols, and mixtures thereof . The process for the preparation of crystalline this compound involves dissolving the compound in a suitable solvent and then isolating the crystalline form through various techniques . Industrial production methods focus on optimizing the yield and purity of the compound, ensuring it meets pharmaceutical standards.
Chemical Reactions Analysis
Abrocitinib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the selective inhibition of JAK1 by this compound involves the binding of the compound to the adenosine triphosphate (ATP) binding site, which is crucial in the inflammatory process .
Scientific Research Applications
Abrocitinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used for the treatment of moderate-to-severe atopic dermatitis in adults and adolescents . The compound has also shown promise in the treatment of other inflammatory and autoimmune diseases, such as bullous pemphigoid . In biological research, this compound is used to study the JAK-STAT signaling pathway and its role in various diseases . Additionally, the compound’s effectiveness in reducing inflammation makes it a valuable tool in the development of new therapeutic agents.
Comparison with Similar Compounds
Abrocitinib is often compared with other JAK inhibitors, such as baricitinib and tofacitinib. Baricitinib is a JAK1/2 inhibitor, while tofacitinib is a JAK1/3 inhibitor . This compound’s selectivity for JAK1 over other JAKs makes it unique, as it provides targeted inhibition with potentially fewer side effects . In clinical trials, this compound has shown superior efficacy in reducing itch and improving skin lesions compared to dupilumab, another treatment for atopic dermatitis . This highlights its potential as a more effective treatment option for patients with moderate-to-severe atopic dermatitis.
Properties
IUPAC Name |
N-[3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2S/c1-3-6-22(20,21)18-10-7-11(8-10)19(2)14-12-4-5-15-13(12)16-9-17-14/h4-5,9-11,18H,3,6-8H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEWXNHSKRWHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CC(C1)N(C)C2=NC=NC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126581 | |
| Record name | N-[cis-3-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclobutyl]-1-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Janus kinases (JAKs) are a family consisting of four receptor-associated kinases - JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2). Upon ligand binding and subsequent dimerization of cytokine and hormone receptors, receptor-associated JAKs are activated and phosphorylated. This allows the binding of Signal Transducers and Activators of Transcription (STATs), which are transcription factors. STAT binds to the receptor, and JAK phosphorylates and activates STAT to create a STAT dimer. The STAT dimer translocates to the nucleus to upregulate the gene transcription of pro-inflammatory cytokines and growth factors implicated in atopic dermatitis. Blocking the JAK-STAT pathway is advantageous, as it is an intracellular signalling pathway where many pro-inflammatory pathways converge. Each JAK plays a role in the signalling and regulation of different cytokines and immune cells. In atopic dermatitis, JAK1 is the therapeutic target of focus as it is involved in the signalling of the γc family of cytokines involved in immune responses and disease pathophysiology, including IL-2, IL-4, IL-7, IL-9, and IL-15. Abrocitinib reversibly inhibits JAK1 by blocking the adenosine triphosphate (ATP) binding site. Biochemical assays demonstrate that abrocitinib is selective for JAK1 over JAK2 (28-fold), JAK3 (>340-fold), and tyrosine kinase (TYK) 2 (43-fold), as well as the broader kinome. Similarly, in cellular settings, abrocitinib preferentially inhibited cytokine-induced STAT phosphorylation by signalling pairs involving JAK1, while sparing signalling by JAK2/JAK2, or JAK2/TYK2 pairs. The relevance of inhibition of specific JAK enzymes to the drug's therapeutic effectiveness is currently unknown. | |
| Record name | Abrocitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14973 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1622902-68-4 | |
| Record name | Abrocitinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622902684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abrocitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14973 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[cis-3-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclobutyl]-1-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABROCITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73SM5SF3OR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride](/img/structure/B560324.png)
![5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride](/img/structure/B560325.png)
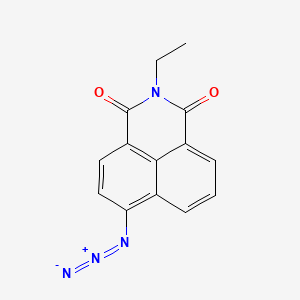
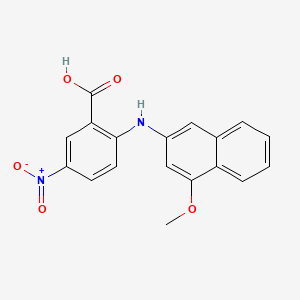
![ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B560331.png)
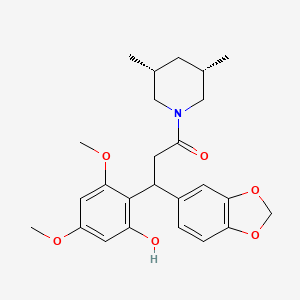
![4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride](/img/structure/B560336.png)
